Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that integrates a fused pyrrole and pyridine ring system. This compound is recognized for its unique chemical and biological properties, making it significant in various fields of research, particularly in medicinal chemistry. It has been explored for its potential applications in antibacterial activity and as a lead compound for targeting fibroblast growth factor receptors, which play a crucial role in cancer progression.
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is classified within the family of pyridine derivatives. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its relevance in organic synthesis and pharmaceutical applications. The compound is often referenced in studies focusing on heterocyclic chemistry and drug development due to its bioactive properties .
The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach includes cyclization reactions that utilize appropriate precursors under controlled conditions. For instance, condensation processes involving ethyl ethoxymethylenemalonate and other substituted compounds have been employed to achieve high yields and selectivity .
The synthesis may involve the following steps:
The reaction conditions are critical, including temperature control and the use of catalysts like palladium on carbon during reduction processes to enhance yields .
The molecular structure of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be represented as follows:
This structure features a fused ring system that contributes to its chemical reactivity and biological activity.
Spectroscopic data such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming the identity and purity of the synthesized compound:
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The reaction mechanisms often involve:
The mechanism of action for compounds like ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves interaction with specific biological targets. For instance, certain derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Research indicates that these compounds can inhibit FGFR signaling pathways effectively, leading to reduced cell proliferation and induction of apoptosis in cancerous cells. For example, one derivative exhibited IC50 values against FGFRs ranging from 7 nM to 712 nM across different receptor types .
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically appears as a white solid with good solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH levels. Its reactivity is largely dictated by the functional groups present on the pyrrole and pyridine rings.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity levels, with reported purities reaching up to 98% in synthesized samples .
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate has garnered interest for several applications:
The pyrrolo[2,3-b]pyridine system, commonly termed 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with indole and purine nuclei. This bicyclic heterocycle features a pyrrole ring fused with a pyridine ring at the [2,3-b] position, creating a electron-deficient nitrogen-rich system with enhanced hydrogen-bonding capabilities. The 7-azaindole core serves as a highly efficient hinge-binding motif in kinase inhibitors, capable of forming two complementary hydrogen bonds with kinase hinge regions through its pyrrolic NH (donor) and pyridinic N (acceptor) atoms [3] [10]. This distinctive binding profile underpins its prevalence in targeted cancer therapies, exemplified by FDA-approved drugs like vemurafenib, which originated from 7-azaindole fragment optimization [3]. Beyond oncology, this scaffold demonstrates remarkable versatility in drug discovery contexts, including antiviral, anti-inflammatory, and antibacterial applications, owing to its favorable physicochemical properties and metabolic stability relative to indole analogs [4] [6].
The azaindole family comprises four structural isomers differentiated by nitrogen positioning within the pyridine ring: 4-, 5-, 6-, and 7-azaindoles. Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (7-azaindole derivative) exhibits distinct electronic and steric properties compared to its isomers like ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-73-5) [2]. These isomeric variations significantly influence biological activity profiles:
Table 1: Comparative Analysis of Azaindole Isomers
Isomer Type | CAS Number | Dipole Moment (D) | LogP | Primary Bioactivity |
---|---|---|---|---|
7-Azaindole (pyrrolo[2,3-b]pyridine) | 1195622-96-8 | 2.5 | 1.58 | Kinase inhibition |
4-Azaindole (pyrrolo[3,2-b]pyridine) | - | 1.9 | 1.62 | Antiviral agents |
5-Azaindole (pyrrolo[3,2-c]pyridine) | - | 2.2 | 1.65 | Antibacterial agents |
6-Azaindole (pyrrolo[2,3-c]pyridine) | 67058-73-5 | 2.3 | 1.60 | Kinase inhibition |
As a synthetically accessible 7-azaindole building block, ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1195622-96-8) enables strategic modifications at three key positions: the N1 nitrogen, C3 carboxylate, and C5 carbon. Contemporary research focuses on leveraging these sites to develop:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: